

The Versatile Scaffold: Tetrahydro-2H-thiopyran-4-amine in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *Tetrahydro-2H-thiopyran-4-amine hydrochloride*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. In this pursuit, the exploration of unique molecular scaffolds that can serve as versatile building blocks is of paramount importance. One such scaffold that has garnered significant attention is Tetrahydro-2H-thiopyran-4-amine. Its distinct three-dimensional structure and the presence of a basic amine group make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the potential applications of Tetrahydro-2H-thiopyran-4-amine in medicinal chemistry, with a focus on its role in the development of antibacterial, antiviral, and central nervous system (CNS) active agents.

Antibacterial Applications: A New Generation of Oxazolidinones

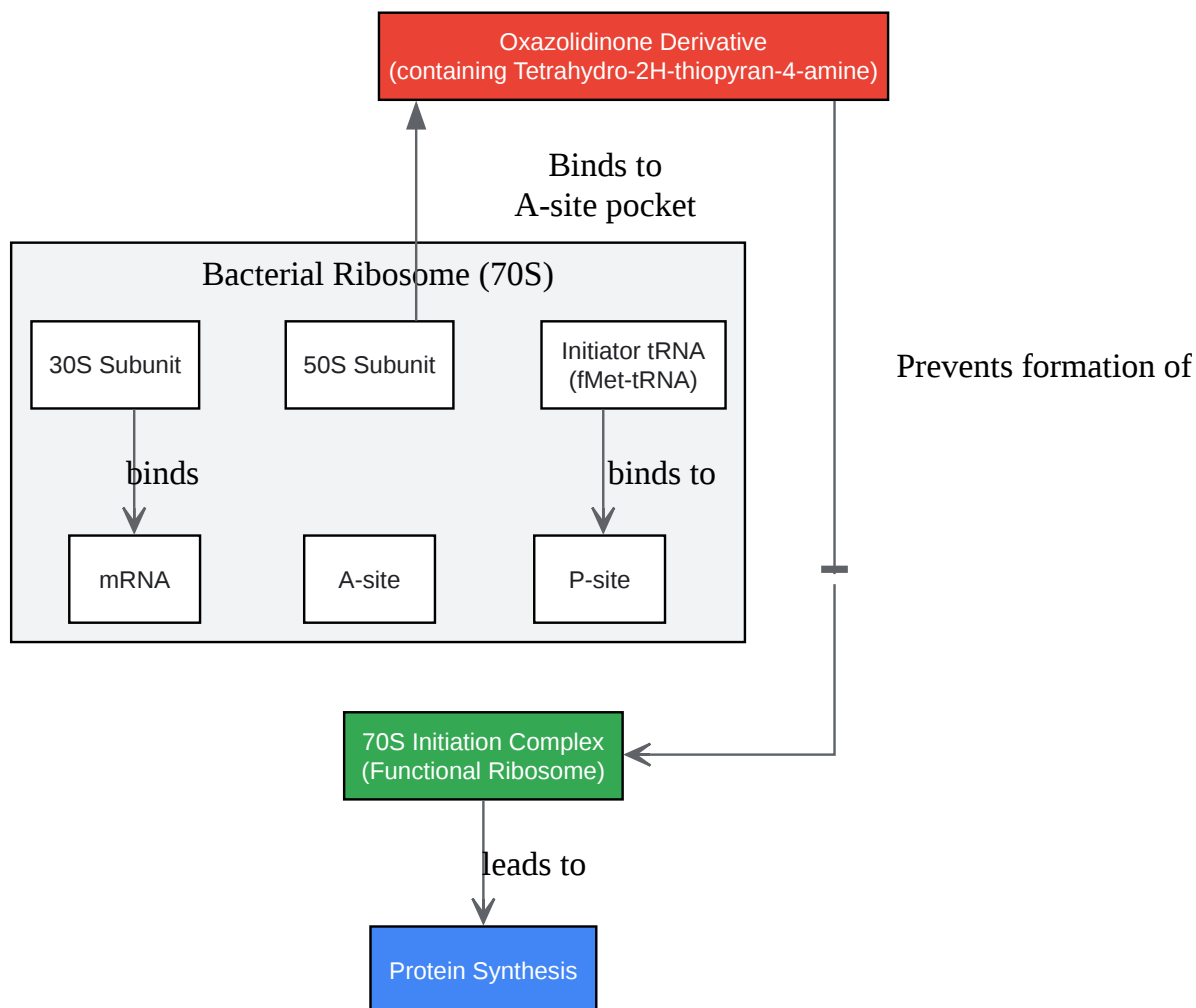
The oxazolidinone class of antibiotics has been a crucial weapon in the fight against multi-drug resistant Gram-positive bacteria. The incorporation of a Tetrahydro-2H-thiopyran-4-amine moiety into the oxazolidinone scaffold has led to the discovery of novel compounds with potent antibacterial activity. These derivatives have shown promise against a range of pathogens, including those responsible for respiratory tract infections.^[1]

Quantitative Data Summary: Antibacterial Activity

Compound Class	Target Pathogen	Activity (MIC in $\mu\text{g/mL}$)	Reference
Tetrahydro-4(2H)-thiopyranyl Phenyloxazolidinones	Haemophilus influenzae	Potent Activity Reported	[1]
Tetrahydro-4(2H)-thiopyranyl Phenyloxazolidinones	Moraxella catarrhalis	Enhanced Activity Reported	[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[\[2\]](#) They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, which is a crucial first step in the translation of messenger RNA (mRNA) into proteins.[\[2\]](#)[\[3\]](#) This unique mechanism of action makes them effective against bacteria that have developed resistance to other classes of antibiotics.[\[4\]](#)



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Mechanism of action of oxazolidinone antibiotics.

Experimental Protocols

General Procedure for the Synthesis of Tetrahydro-4(2H)-thiopyranyl Phenyloxazolidinones:

A detailed synthetic protocol for these compounds would typically involve a multi-step synthesis. While a specific, detailed protocol for the compounds mentioned in the reference is not publicly available, a general approach can be outlined based on common organic synthesis techniques for oxazolidinones. The synthesis would likely begin with the preparation of a suitable N-aryl oxazolidinone core, followed by the coupling of the Tetrahydro-2H-thiopyran-4-amine moiety.

Protocol for Minimum Inhibitory Concentration (MIC) Assay:

The antibacterial activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains. This is typically performed using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- **Preparation of Bacterial Inoculum:** Bacterial strains are grown overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5×10^5 CFU/mL).
- **Preparation of Compound Dilutions:** The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** The standardized bacterial suspension is added to each well of the microtiter plate containing the compound dilutions.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours.
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Antiviral Applications: Targeting Herpesviruses

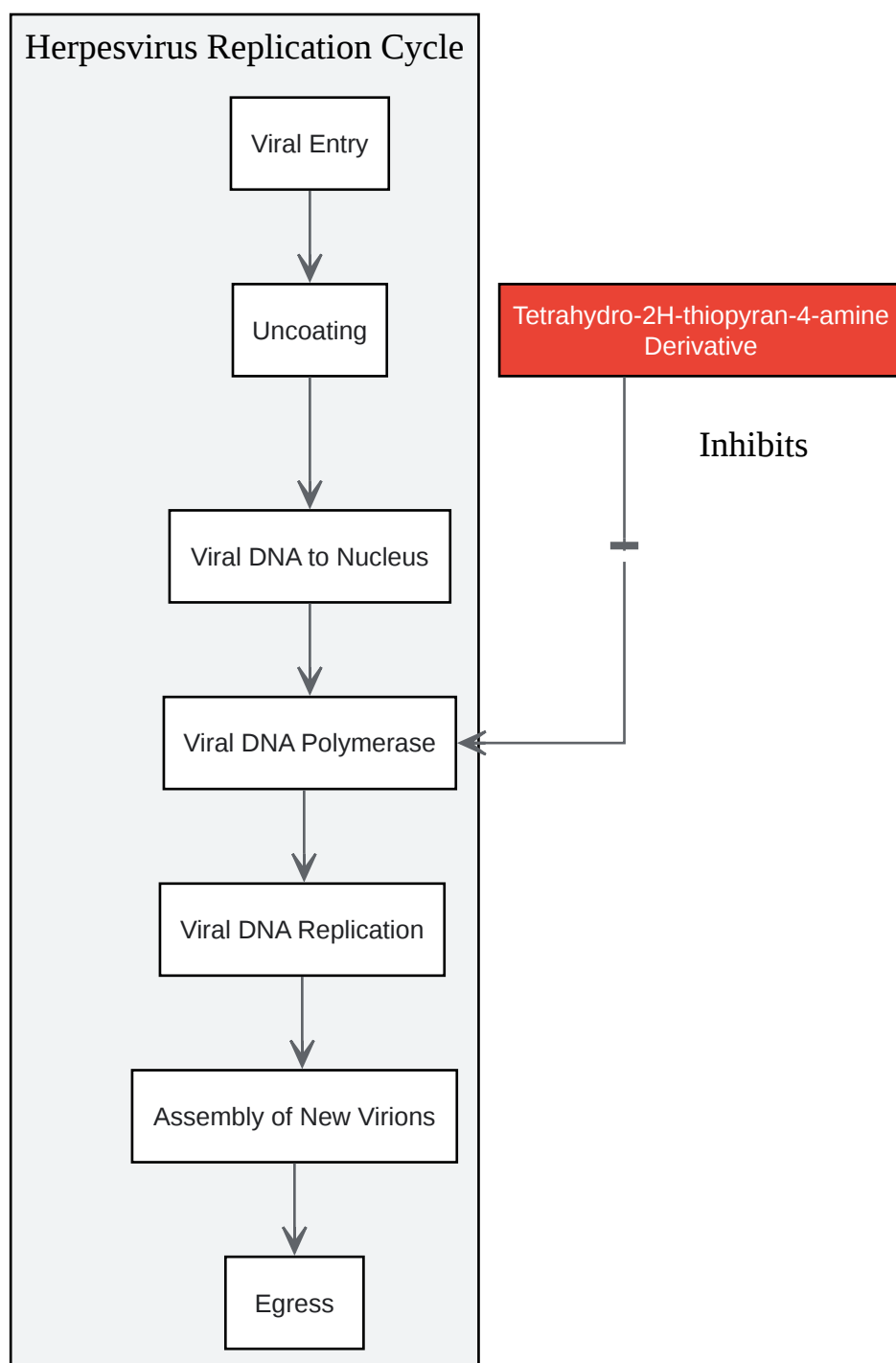
Derivatives of Tetrahydro-2H-thiopyran-4-amine have also been investigated for their potential as antiviral agents, particularly against herpesviruses. A patent describes a series of N-{2-[(4-substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide derivatives with significant anti-herpesvirus activity.^[5] These compounds have shown potential for the prophylactic and therapeutic treatment of diseases caused by herpesviruses, such as varicella-zoster virus (VZV) and herpes simplex viruses (HSV-1 and HSV-2).^[5]

Quantitative Data Summary: Antiviral Activity

Compound Class	Target Virus	Activity	Reference
N-{2-[(4-substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide derivatives	Herpesvirus	Potent anti-virus activity reported at low doses	[5]

Mechanism of Action: Inhibition of Viral DNA Polymerase

While the exact mechanism of action for this specific class of compounds is not detailed in the patent, many anti-herpesvirus drugs function by inhibiting the viral DNA polymerase.[5][6] This enzyme is essential for the replication of the viral genome. By blocking the function of this polymerase, the compounds prevent the virus from multiplying and spreading.[7]



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Proposed mechanism of action for antiviral compounds.

Experimental Protocols

General Procedure for the Synthesis of N-{2-[(4-substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide Derivatives:

The patent provides examples of the synthesis of these compounds. A general procedure involves the reaction of a substituted aniline with a chloroacetylating agent, followed by reaction with Tetrahydro-2H-thiopyran-4-carboxamide.

Protocol for Plaque Reduction Assay:

The antiviral activity of the compounds is commonly evaluated using a plaque reduction assay. [8][9][10][11][12] This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell culture.

- **Cell Seeding:** A monolayer of susceptible cells (e.g., Vero cells) is grown in a multi-well plate.
- **Virus Infection:** The cells are infected with a known amount of virus.
- **Compound Treatment:** The infected cells are then treated with various concentrations of the test compound.
- **Overlay:** A semi-solid medium (e.g., containing methylcellulose) is added to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
- **Incubation:** The plates are incubated for several days to allow for plaque formation.
- **Staining and Counting:** The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The concentration of the compound that reduces the number of plaques by 50% (EC50) is then determined.

Central Nervous System (CNS) Applications: Modulating Neuronal Pathways

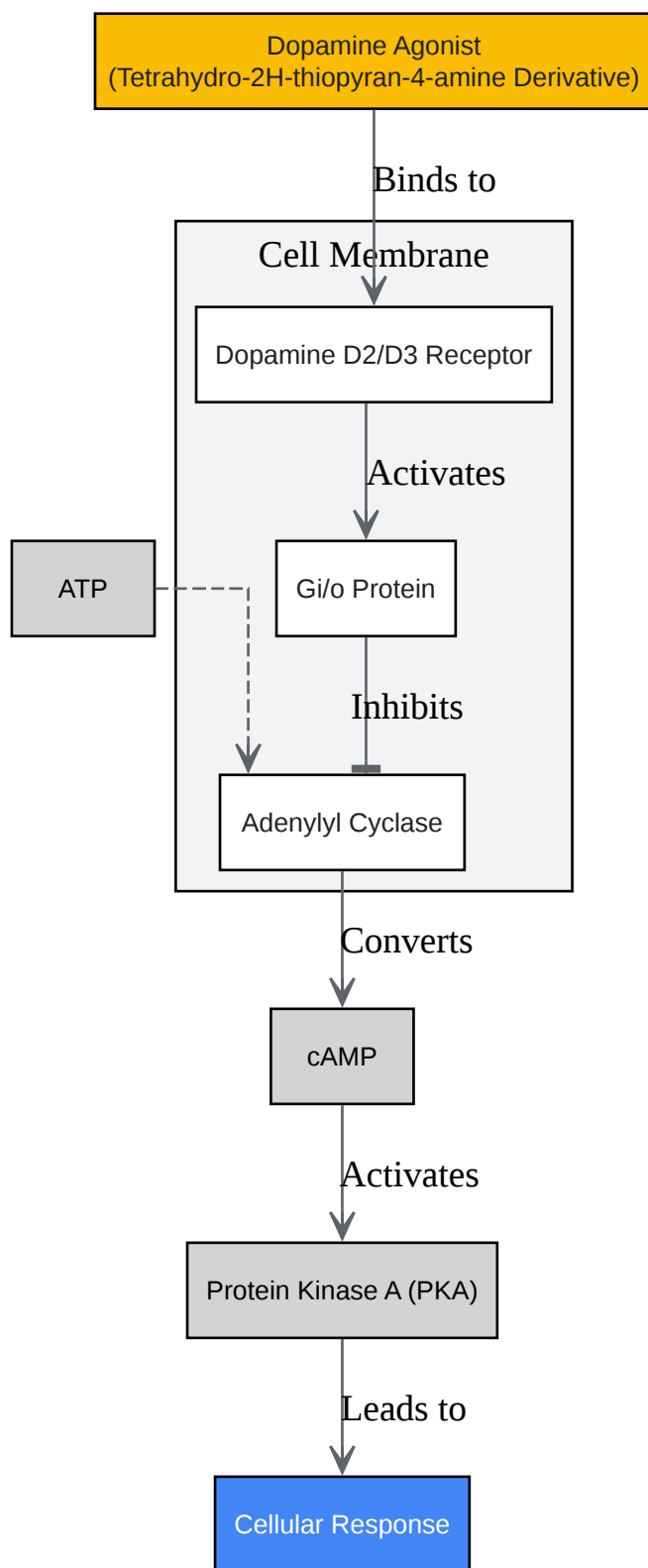
The Tetrahydro-2H-thiopyran-4-amine scaffold has also been explored for the development of agents targeting the central nervous system. Research has shown that derivatives can act as dopamine D2/D3 receptor agonists and may possess neuroprotective properties.

Dopamine Receptor Agonists

Derivatives of Tetrahydro-2H-thiopyran-4-amine have been synthesized and evaluated as dopamine D2 and D3 receptor ligands.[13] The affinity of these compounds for the dopamine receptors is a key parameter in determining their potential as therapeutic agents for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

Compound Class	Receptor Target	Binding Affinity (K _i in nM)	Reference
Thiopyran Analogues	Dopamine D2 Receptor	Varies with stereochemistry	[13]
Thiopyran Analogues	Dopamine D3 Receptor	Varies with stereochemistry	[13]

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.[14][15][16] Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[17][18] This, in turn, modulates the activity of downstream signaling pathways, including those involving protein kinase A (PKA) and other effectors.



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Dopamine D2/D3 receptor signaling pathway.

Protocol for Dopamine Receptor Binding Assay:

The affinity of compounds for dopamine receptors is determined using radioligand binding assays.^{[19][20][21][22]}

- **Membrane Preparation:** Membranes from cells expressing the dopamine D2 or D3 receptor are prepared.
- **Binding Reaction:** The membranes are incubated with a radiolabeled ligand (e.g., [3H]-spiperone) and various concentrations of the test compound.
- **Filtration:** The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
- **Scintillation Counting:** The radioactivity retained on the filter is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Neuroprotective Agents

The potential of Tetrahydro-2H-thiopyran-4-amine derivatives as neuroprotective agents is an emerging area of research. While specific compounds and their activities are still under investigation, the general strategy involves protecting neurons from damage or death caused by various insults, such as oxidative stress or excitotoxicity.

A key pathway involved in neuronal survival is the PI3K/Akt signaling pathway.^{[1][23][24][25]} Activation of this pathway by neurotrophic factors leads to the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt then phosphorylates a variety of downstream targets, leading to the inhibition of apoptosis (programmed cell death) and the promotion of cell survival.



Protocol for Neuroprotective Activity Assay using SH-SY5Y cells:

The neuroprotective effects of compounds can be assessed in vitro using human neuroblastoma SH-SY5Y cells.[26][27][28][29][30]

- **Cell Culture:** SH-SY5Y cells are cultured in appropriate media.
- **Induction of Cell Death:** Neuronal cell death is induced by exposing the cells to a toxin, such as hydrogen peroxide (H₂O₂) for oxidative stress or 6-hydroxydopamine (6-OHDA) to model Parkinson's disease.
- **Compound Treatment:** The cells are treated with the test compound before, during, or after the addition of the toxin.
- **Cell Viability Assay:** Cell viability is assessed using a method such as the MTT assay, which measures the metabolic activity of the cells.
- **Data Analysis:** The ability of the compound to protect the cells from the toxin-induced death is quantified by comparing the viability of the compound-treated cells to that of the untreated (toxin only) control cells.

Conclusion

Tetrahydro-2H-thiopyran-4-amine has emerged as a privileged scaffold in medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. Its incorporation into various molecular frameworks has yielded compounds with potent antibacterial, antiviral, and CNS activities. The unique structural features of this scaffold offer opportunities to fine-tune the pharmacological properties of drug candidates, leading to improved efficacy and safety profiles. As our understanding of the biological targets and signaling pathways involved in various diseases continues to grow, the potential applications of Tetrahydro-2H-thiopyran-4-amine in drug discovery are likely to expand even further. This technical guide serves as a valuable resource for researchers in the field, providing a foundation for the continued exploration of this promising molecular entity.

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